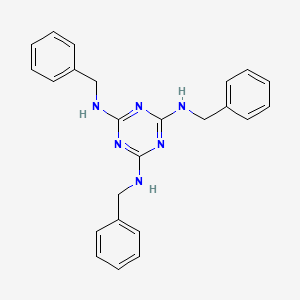
2-(4-Iodobenzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9IO3 It is characterized by the presence of an iodine atom attached to the benzoyl group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodobenzoyl)benzoic acid typically involves the iodination of 4-benzoylbenzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds as follows:
- Iodination Reaction:
- Reactants: 4-Benzoylbenzoic acid, iodine (I2), potassium iodate (KIO3)
- Conditions: Acidic medium (e.g., acetic acid), room temperature
- Reaction:
C7H5COC6H4COOH+I2+KIO3→C7H5COC6H3ICOOH+KI+H2O
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Iodobenzoyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form this compound derivatives with higher oxidation states.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran)
Major Products:
Substitution: 2-(4-Aminobenzoyl)benzoic acid, 2-(4-Thiobenzoyl)benzoic acid
Oxidation: 2-(4-Iodobenzoic acid) derivatives
Reduction: 2-(4-Iodobenzyl)benzoic acid
Scientific Research Applications
2-(4-Iodobenzoyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Iodobenzoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the benzoyl and benzoic acid moieties can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
2-Iodobenzoic Acid: Lacks the benzoyl group, making it less versatile in synthetic applications.
4-Iodobenzoyl Chloride: More reactive due to the presence of the acyl chloride group, but less stable.
2-(4-Bromobenzoyl)benzoic Acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 2-(4-Iodobenzoyl)benzoic acid is unique due to the presence of both the iodine atom and the benzoyl group, which confer distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
6268-20-8 |
|---|---|
Molecular Formula |
C14H9IO3 |
Molecular Weight |
352.12 g/mol |
IUPAC Name |
2-(4-iodobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9IO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18) |
InChI Key |
GXPYRMARSFQJPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




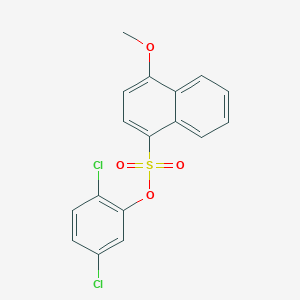
![N,1-bis(furan-2-ylmethyl)-2-{[(4-methylphenyl)sulfonyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12124392.png)
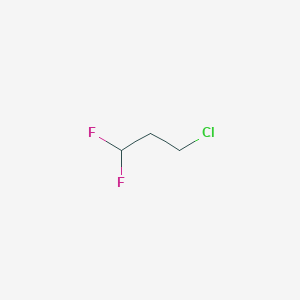
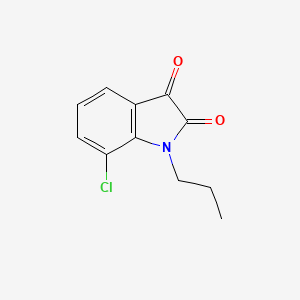
![[3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12124415.png)

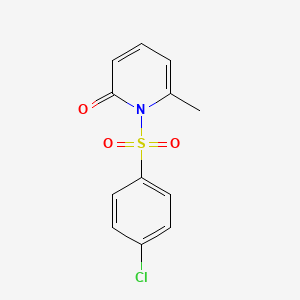
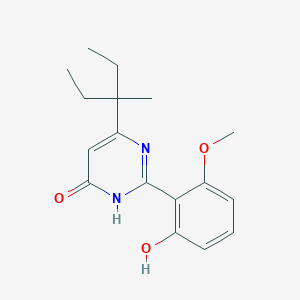
![5-(2-hydroxy-5-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12124438.png)
![2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12124445.png)

